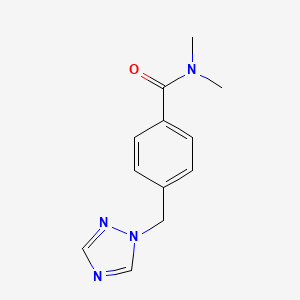
1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone, also known as 4-MeO-α-PVP, is a synthetic stimulant drug belonging to the cathinone class. It is a derivative of pyrrolidine and is structurally similar to other cathinones such as α-PVP and MDPV. 4-MeO-α-PVP has gained popularity in recent years due to its potent psychostimulant effects, which have led to its recreational use. However, its potential for abuse and addiction has raised concerns among researchers and policymakers.
Mechanism of Action
The mechanism of action of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP involves its interaction with the dopamine transporter, which leads to increased levels of dopamine in the brain. This results in the stimulation of the central nervous system and the production of euphoria, increased energy, and heightened alertness. The exact mechanism of action of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP is still not fully understood and requires further research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP include increased heart rate, blood pressure, and body temperature. It also leads to the release of stress hormones such as cortisol and adrenaline, which can have negative effects on the body over time. Prolonged use of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP can lead to addiction, psychosis, and other mental health problems.
Advantages and Limitations for Lab Experiments
1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP has several advantages and limitations for use in laboratory experiments. Its potency and selectivity make it an ideal tool for studying the dopamine transporter and its role in addiction and other neurological disorders. However, its potential for abuse and addiction means that it must be used with caution and under controlled conditions.
Future Directions
Future research on 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP should focus on its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and other neurological disorders. It should also investigate its potential for abuse and addiction and develop strategies for harm reduction and treatment. Further studies should also explore its mechanism of action and its effects on other neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP involves several steps, including the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form 1-benzothiophene-3-carbonyl chloride. This intermediate is then reacted with 4-methoxypiperidine to form the final product, 1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone. The synthesis of this compound requires specialized equipment and expertise and should only be performed by trained professionals in a controlled laboratory setting.
Scientific Research Applications
1-Benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanoneα-PVP has been the subject of several scientific studies investigating its pharmacological properties and potential therapeutic uses. One study found that it has a high affinity for the dopamine transporter and acts as a potent dopamine reuptake inhibitor, leading to its stimulant effects. Another study found that it has a lower affinity for the serotonin transporter and norepinephrine transporter, indicating that its effects are primarily dopaminergic.
properties
IUPAC Name |
1-benzothiophen-3-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-18-11-6-8-16(9-7-11)15(17)13-10-19-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMPOIDAVLCFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)

![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)

![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)


![N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507967.png)
![10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one](/img/structure/B7507973.png)
![N,2,2-trimethyl-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7507980.png)